molecular formula C61H83N15O23S6 B1675409 Linaclotide acetate CAS No. 851199-60-5

Linaclotide acetate

カタログ番号 B1675409
CAS番号: 851199-60-5
分子量: 1586.8 g/mol
InChIキー: KWFNVZFWXXEJKL-YZDVLOIKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linaclotide is a drug used to treat irritable bowel syndrome with constipation and chronic constipation with no known cause . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth . It was approved in the US and the European Union in 2012 .


Molecular Structure Analysis

Linaclotide acetate has a molecular formula of C61H83N15O23S6 and an average mass of 1586.788 Da . It is a 14-amino acid cyclic peptide .


Chemical Reactions Analysis

Linaclotide is a first-in-class, oral, once-daily guanylate cyclase-C receptor agonist . It is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C .


Physical And Chemical Properties Analysis

Linaclotide is a synthetic 14-amino acid cyclic peptide and a first-in-class guanylate cyclase-C (G-CC) agonist . It has a molecular weight of 1526.74 and is soluble in DMSO .

科学的研究の応用

Mechanism of Action

Linaclotide acetate is a synthetic peptide and agonist of intestinal guanylate cyclase type C (GC-C), related to the guanylin peptide family. It activates GC-C receptors on the luminal surface of the intestinal epithelium, increasing intracellular cyclic guanosine monophosphate (cGMP) levels. This activation stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to sodium excretion and increased intestinal fluid secretion. Consequently, it accelerates gastrointestinal transit, improves bowel movement, and relieves constipation. Additionally, increased extracellular cGMP may exert an antinociceptive effect, potentially modulating nociceptors on colonic afferent pain fibers. Linaclotide is minimally absorbed from the gastrointestinal tract, which limits its systemic exposure (Definitions, 2020).

Application in Visceral Pain Models

Research has explored linaclotide's antinociceptive properties in rodent models of inflammatory and non-inflammatory visceral pain. These effects are linked to the activation of guanylate cyclase C (GC-C), playing a role in visceral hyperalgesia, a major pathophysiological mechanism in irritable bowel syndrome with constipation (IBS-C) (Eutamene et al., 2010).

Pharmacodynamics in Gastrointestinal Disorders

Linaclotide's solution structure, in vitro binding, agonist activity, stability under gastric conditions, oral bioavailability, and pharmacodynamic effects have been characterized in studies. These include its impact on gastrointestinal transit and intestinal secretion in rat models. Notably, linaclotide exhibited high affinity and pH-independent binding to GC-C receptors, with significant concentration-dependent intracellular cGMP accumulation (Busby et al., 2010).

Clinical Trials for Chronic Constipation

Clinical trials have demonstrated linaclotide's efficacy in patients with chronic constipation. The trials assessed improvements in bowel and abdominal symptoms, using measures such as spontaneous bowel movements and complete spontaneous bowel movements. The studies confirmed its role in reducing symptoms associated with chronic constipation (Lembo et al., 2011).

Therapeutic Role in IBS with Constipation

Linaclotide is a key therapeutic agent for treating irritable bowel syndrome with constipation (IBS-C) and chronic constipation (CC). It acts on guanylate cyclase-C in the intestinal lumen, leading to increased luminal fluid secretion and accelerated intestinal transit. Additionally, linaclotide has been shown to decrease visceral hypersensitivity in animal models (Corsetti & Tack, 2013).

Global Clinical Efficacy

A study involving IBS-C patients in China and other regions evaluated linaclotide's efficacy and safety. This study highlights the global applicability of linaatment for IBS-C, addressing the need for effective therapy in various populations (Yang et al., 2018).

Meta-Analysis on Efficacy in IBS-C and Chronic Constipation

A meta-analysis examining the efficacy of linaclotide in patients with IBS-C or chronic constipation revealed significant improvements in bowel function and reduction in abdominal pain and overall symptom severity, compared to placebo. This analysis provides a comprehensive overview of linaclotide's effectiveness across multiple studies (Videlock, Cheng, & Cremonini, 2013).

Analytical and Preparative Techniques

Research on the analysis and preparation of linaclotide by high-performance liquid chromatography (HPLC) has been conducted. This work contributes to the understanding of linaclotide's chemical properties and facilitates its manufacturing and quality control processes (Zhu, Feng, Diao, & Tu, 2017).

Antihyperalgesic Effects and Potential Mechanisms

Studies have also explored the antihyperalgesic effects of linaclotide in animal models of inflammation- and stress-induced hypersensitivity. These findings indicate potential mechanisms through which GC-C receptors influence gastrointestinal sensitivity in conditions associated with increased intestinal permeability (Bharucha & Linden, 2010).

Pharmacologic Properties and Metabolism

Investigations into the pharmacologic properties, metabolism, and disposition of linaclotide have provided insight into its minimal absorption, metabolic stability, and the generation of active metabolites contributing to its pharmacological effects (Busby et al., 2013).

Review of Use in IBS with Constipation

Linaclotide's use in the treatment of IBS with constipation has been reviewed, highlighting its efficacy and safety profile in clinical settings. This includes improvements in health-related quality of life and general tolerability (McCormack, 2013).

Safety And Hazards

Linaclotide may cause serious side effects. If severe diarrhea occurs, suspend dosing and rehydrate the patient . It should not be used in children younger than 2 years of age because it may increase the risk of serious dehydration . It is also contraindicated in patients with known or suspected mechanical gastrointestinal obstruction .

将来の方向性

Linaclotide is currently in development for the treatment of gastrointestinal disorders, including irritable bowel syndrome with predominant constipation (IBS-C) and chronic constipation . It is also being studied for its potential use in managing refractory lower gastrointestinal manifestations in patients with systemic sclerosis .

特性

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVZFWXXEJKL-YZDVLOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583223
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linaclotide acetate

CAS RN

851199-60-5
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaclotide acetate
Reactant of Route 2
Linaclotide acetate
Reactant of Route 3
Linaclotide acetate
Reactant of Route 4
Linaclotide acetate
Reactant of Route 5
Linaclotide acetate
Reactant of Route 6
Linaclotide acetate

Citations

For This Compound
46
Citations
V Andresen, M Camilleri - Drugs of the Future, 2008 - access.portico.org
Background Irritable bowel syndrome (IBS) is one of the most common functional gastrointestinal disorders, with a prevalence estimated at 3-15% of the general population in Western …
Number of citations: 16 access.portico.org
S Sharma, T Sharma, R Dhingra… - Mini Reviews in …, 2013 - ingentaconnect.com
Irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC) are highly prevalent gastrointestinal disorders. Traditional symptoms based therapies had …
Number of citations: 7 www.ingentaconnect.com
H Okumura, W Tang, K Iwasaki, S Shoji… - SN Comprehensive …, 2020 - Springer
This systematic literature review and network meta-analysis (NMA) indirectly compared the Japanese standard dose of linaclotide 500 μg with other oral chronic constipation (CC) …
Number of citations: 3 link.springer.com
AP Bryant, EA Cordero, JV Tobin, S Rivers… - Official journal of the …, 2006 - journals.lww.com
Purpose: Linaclotide acetate (MD-1100) is currently in Phase 2 clinical trials for the treatment of irritable bowel syndrome with constipation (IBS-C), chronic constipation and other …
Number of citations: 1 journals.lww.com
MM Kessler, JD Wakefield, L Jing Sun, A Fretzen… - Microbia: Cambridge, MA
Number of citations: 1
R Nandha - Journal of Medical Society, 2013 - journals.lww.com
Chronic constipation and constipation-predominant irritable bowel syndrome with constipation (IBS-C) are the common functional gastrointestinal problems which affect millions of …
Number of citations: 1 journals.lww.com
J Cuppoletti, AT Blikslager… - BMC …, 2012 - bmcpharma.biomedcentral.com
Linaclotide has been proposed as a treatment for the same gastrointestinal indications for which lubiprostone has been approved, chronic idiopathic constipation and irritable bowel …
Number of citations: 32 bmcpharma.biomedcentral.com
M Góngora-Benítez, J Tulla-Puche… - Future Medicinal …, 2013 - Future Science
Irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC) are highly prevalent gastrointestinal disorders associated with health, economical and …
Number of citations: 12 www.future-science.com
P Gadgil, C Alleyne, KI Feng, M Hu, M Gindy… - Pharmaceutical …, 2019 - Springer
… BCS class III, octreotide acetate, linaclotide acetate and micafungin sodium exhibited little or no flux in control buffer solution (pH 6.2). However, the flux values of these peptides …
Number of citations: 11 link.springer.com
C Jiang, Q Xu, X Wen, H Sun - Acta Pharmaceutica Sinica B, 2015 - Elsevier
Chronic constipation is a common gastrointestinal disease severely affecting the patient׳s quality of life. The traditional treatment of constipation is the use of laxatives. Recently, several …
Number of citations: 71 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。